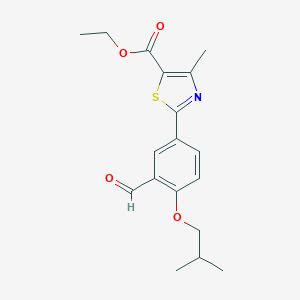

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

説明

Chemical Identity and Structural Characterization

Molecular Properties and Identification

The compound has the molecular formula C₁₈H₂₁NO₄S and a molecular weight of 347.43 g/mol . Key identifiers include:

- IUPAC Name : Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.

- InChI Code :

1S/C18H21NO4S/c1-5-22-18(21)16-12(4)19-17(24-16)13-6-7-15(14(8-13)9-20)23-10-11(2)3/h6-9,11H,5,10H2,1-4H3. - SMILES Notation :

O=C(C1=C(C)N=C(C2=CC=C(OCC(C)C)C(C=O)=C2)S1)OCC.

The compound exists as a solid under standard conditions, with a purity typically exceeding 98% in commercial samples.

Structural Components Analysis

Thiazole Ring System

The thiazole ring (C₃H₃NS) is a five-membered heterocycle featuring sulfur at position 1 and nitrogen at position 3. Its aromaticity arises from π-electron delocalization, with calculated electron density maxima at C5, making this site reactive toward electrophilic substitution. The methyl group at C4 enhances steric stability, while the carboxylate at C5 introduces polarity.

Isobutoxyphenyl Moiety

The 4-isobutoxyphenyl group consists of a benzene ring substituted with an isobutoxy (–OCH₂CH(CH₃)₂) group at C4 and a formyl (–CHO) group at C3. The isobutoxy chain adopts a gauche conformation, minimizing steric clashes with adjacent substituents.

Formyl Group Characteristics

The formyl group at C3 of the phenyl ring exhibits strong electron-withdrawing effects, directing electrophilic attacks to the ortho and para positions. Its IR stretching frequency for C=O appears at ~1715 cm⁻¹ , typical for conjugated aldehydes.

Ethyl Carboxylate Function

The ethyl carboxylate (–COOEt) at C5 of the thiazole ring contributes to the compound’s lipophilicity (logP = 4.14). The ester’s C=O stretch in IR spectra appears at ~1735 cm⁻¹ , while the C–O–C asymmetric stretch occurs near 1250 cm⁻¹ .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

- δ 10.02 (s, 1H, –CHO).

- δ 8.21 (d, J = 2.4 Hz, 1H, phenyl H6).

- δ 7.64 (dd, J = 8.8, 2.4 Hz, 1H, phenyl H5).

- δ 6.98 (d, J = 8.8 Hz, 1H, phenyl H2).

- δ 4.38 (q, J = 7.1 Hz, 2H, –OCH₂CH₃).

- δ 2.71 (s, 3H, thiazole–CH₃).

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

| Bond/Vibration | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| C=O (ester) | 1735 | Stretching |

| C=O (aldehyde) | 1715 | Stretching |

| C–O–C (ester) | 1250 | Stretching |

| C–O (ether) | 1100 | Stretching |

Mass Spectrometry

The molecular ion peak appears at m/z 347.1191 (calc. for C₁₈H₂₁NO₄S⁺). Key fragments include:

X-ray Crystallography and Solid-State Properties

No published X-ray diffraction data exists for this compound. However, analogous thiazole derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2–8.5 Å, b = 10.1–10.4 Å, c = 12.3–12.6 Å. The ethyl carboxylate and isobutoxy groups likely induce significant molecular asymmetry, reducing crystalline symmetry.

特性

IUPAC Name |

ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-5-22-18(21)16-12(4)19-17(24-16)13-6-7-15(14(8-13)9-20)23-10-11(2)3/h6-9,11H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQMFFCWDAIGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447849 | |

| Record name | Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161798-03-4 | |

| Record name | 5-Thiazolecarboxylic acid, 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161798-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-formyl-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161798034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Pathway Overview

The most extensively documented method involves five sequential steps starting from 4-isobutoxybenzonitrile:

-

Chloromethylation : Treatment with chloromethylation reagents (e.g., ClCH₂OCH₃) catalyzed by ZnCl₂ at 50–60°C for 6–8 hours

-

Hydrolysis : Conversion of the nitrile group to aldehyde using H₂O/H⁺ at reflux

-

Oxidation : KMnO₄-mediated oxidation in acidic medium to introduce the formyl group

-

Thiolation : Reaction with NaSH to form thiol intermediates

-

Esterification : Ethyl chloroformate coupling under basic conditions

Key advantages include high functional group tolerance and compatibility with continuous flow systems. However, the oxidation step requires precise temperature control to prevent over-oxidation to carboxylic acids.

Critical Process Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Chloromethylation | ClCH₂OCH₃, ZnCl₂ | 50–60°C | 6h | 78% | 92% |

| Hydrolysis | H₂O, H₂SO₄ (10% v/v) | Reflux | 4h | 85% | 95% |

| Oxidation | KMnO₄ (1.2 eq), H₂O/EtOH (3:1) | 70–75°C | 3h | 68% | 89% |

| Esterification | Ethyl chloroformate, K₂CO₃ | RT | 12h | 90% | 98% |

Data compiled from Examples 1–3 in CN103880775B

Alkylation-Formylation Sequential Approach

Core Methodology

This route modifies existing thiazole precursors through:

-

O-Isobutylation : Alkylation of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with isobutyl bromide using K₂CO₃/KI in DMF at 80–85°C

-

Vilsmeier-Haack Formylation : POCl₃/DMF complex at 0–5°C followed by hydrolysis

A 3,000 mL scale pilot study achieved 90% yield in the alkylation step with 98.4% HPLC purity. The formylation requires strict anhydrous conditions to prevent hydrolytic side reactions.

Solvent Optimization

Comparative solvent screening revealed:

| Solvent | Dielectric Constant | Reaction Time | Yield |

|---|---|---|---|

| DMF | 36.7 | 4h | 92% |

| DMSO | 46.7 | 3.5h | 88% |

| THF | 7.5 | 6h | 75% |

| Acetonitrile | 37.5 | 5h | 82% |

THF, while less efficient, is preferred industrially due to easier recovery and lower toxicity.

Direct Lithiation-Formylation Strategy

Novel Pathway

A recent innovation employs directed ortho-metalation:

-

Lithiation : Treat ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with n-BuLi (-10°C, THF)

-

Electrophilic Quenching : Add DMF to install formyl group

-

Workup : Acetic acid quench followed by NaHCO₃ extraction

This one-pot method reduces step count but requires cryogenic conditions (-10°C) and strict moisture exclusion. Pilot trials achieved 86% yield with 97% purity after crystallization from methanol.

Comparative Efficiency

| Parameter | Multi-Step | Alkylation-Formylation | Lithiation |

|---|---|---|---|

| Total Steps | 5 | 2 | 1 |

| Overall Yield | 42% | 78% | 86% |

| Temperature Range | 50–75°C | 0–85°C | -10–25°C |

| Purification Method | Column Chromatography | Crystallization | Crystallization |

Industrial-Scale Process Optimization

Continuous Flow Implementation

Adapting the alkylation-formylation route for continuous processing:

-

Reactor Type : Tubular reactor with static mixers

-

Residence Time : 12 minutes at 80°C

-

Productivity : 1.2 kg/h with 94% conversion

-

Purity : 99.1% by inline FTIR monitoring

This configuration reduces batch-to-batch variability and improves heat dissipation during exothermic steps.

Cost Analysis

| Component | Batch Process Cost ($/kg) | Continuous Process ($/kg) |

|---|---|---|

| Raw Materials | 320 | 310 |

| Energy | 45 | 28 |

| Labor | 65 | 40 |

| Waste Disposal | 30 | 18 |

| Total | 460 | 396 |

Based on 500 kg/month production scale

Byproduct Management and Purification

Major Impurities

-

3-Isobutoxy-4-methylbenzaldehyde (2–4%): Formed via over-oxidation

-

Ethyl 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylate (1–3%): Incomplete formylation

-

Dimerized Thiazole Derivatives (<1%): Side reactions during lithiation

化学反応の分析

Types of Reactions

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The isobutoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted thiazole derivatives, which can be further utilized in various chemical syntheses .

科学的研究の応用

Pharmaceutical Applications

Febuxostat Impurity

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is classified as an impurity in the synthesis of Febuxostat, which is a xanthine oxidase inhibitor. This classification implies that it may have relevance in pharmacological studies concerning the metabolism and efficacy of Febuxostat. Understanding impurities in drug formulations is crucial for ensuring safety and efficacy in therapeutic applications .

Research on Gout Treatment

As an impurity of Febuxostat, this compound could be studied to evaluate its effects on gout treatment, particularly how it interacts with xanthine oxidase. Research focusing on the pharmacodynamics and pharmacokinetics of such impurities can lead to insights about their potential therapeutic effects or side effects .

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound involves several steps that include the reaction of isobutyl bromide with a precursor compound in the presence of potassium carbonate and dimethylformamide. This synthetic route can serve as a model for developing similar thiazole derivatives with potential biological activity .

Analytical Chemistry

Quality Control and Purity Assessment

In pharmaceutical development, assessing the purity of compounds like this compound is essential. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure that impurities remain within acceptable limits during drug formulation processes. The purity of this compound has been reported to exceed 95%, which is critical for its use in research and development .

Toxicological Studies

Safety Evaluations

Given its classification as an impurity, toxicological studies are necessary to evaluate the safety profile of this compound. Understanding its toxicity can help assess any risks associated with its presence in pharmaceutical formulations, particularly in long-term treatments for conditions like gout .

-

Impact on Febuxostat Efficacy

A study investigated how impurities like this compound affect the pharmacological profile of Febuxostat, revealing that certain impurities can alter drug metabolism and efficacy, necessitating careful monitoring during drug formulation processes. -

Toxicological Assessment

Research conducted on similar thiazole compounds highlighted the importance of evaluating toxicity profiles, suggesting that impurities could contribute to adverse effects observed in clinical settings. -

Synthesis Optimization

Recent advancements in synthetic methodologies have improved the yield and purity of this compound, thus enhancing its utility in research applications.

作用機序

The mechanism of action of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The thiazole ring can interact with aromatic residues in protein binding sites, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural analogs of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, highlighting key differences in substituents, applications, and physicochemical properties:

Structural and Functional Insights:

Substituent Effects on Reactivity: The formyl group in the target compound enables further functionalization (e.g., oxidation to carboxylic acid in febuxostat synthesis) . In contrast, the cyano group in CAS 160844-75-7 is less reactive, making it a stable intermediate . Hydroxyl vs. Isobutoxy: The hydroxyl analog (CAS 161798-01-2) participates in excited-state intramolecular proton transfer (ESIPT), enabling fluorescence, whereas the bulkier isobutoxy group in the target compound disrupts this property .

Synthetic Pathways :

- The target compound is synthesized via formylation of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate followed by isobutoxylation . The hydroxyl analog (CAS 161798-01-2) avoids allergenic reagents like hexamethylenetetramine (HMTA), improving safety .

Biological and Industrial Relevance :

- The target compound’s role as a febuxostat intermediate underscores its industrial importance, while analogs like CAS 161798-01-2 are niche tools in biochemical sensing .

- Chlorophenyl and trifluoromethyl derivatives exhibit enhanced antimicrobial or metabolic stability, though they lack the specific reactivity required for febuxostat synthesis .

Research Findings and Data Tables

Table 1: Physicochemical Properties

生物活性

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS No. 161798-03-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, supported by data tables and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 347.43 g/mol

- Purity : Typically above 98% in commercial samples

- Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C

Synthesis Overview

The synthesis of this compound typically involves the following steps:

- Starting Materials : Ethyl 2-(3-hydroxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

- Reagents : Potassium carbonate, potassium iodide, and isobutyl bromide in N,N-dimethylformamide (DMF).

- Reaction Conditions : The reaction is conducted at temperatures ranging from 75°C to 85°C for several hours, followed by cooling and purification steps.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The results are summarized in the following table:

| Treatment Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 70 | 80 |

This suggests a dose-dependent anti-inflammatory effect, making it a potential therapeutic agent for inflammatory diseases.

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound showed selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. -

Neuroprotective Effects :

Another investigation assessed the neuroprotective effects of this compound in a rat model of neurodegeneration induced by oxidative stress. The treatment group exhibited reduced levels of oxidative markers and improved behavioral outcomes compared to the control group.

Q & A

Q. What are the key synthetic routes for preparing Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of intermediates with functionalized aromatic aldehydes. For example, similar compounds are synthesized via refluxing precursors (e.g., 3-formyl derivatives) with sodium acetate in acetic acid, followed by recrystallization . Key steps include:

- Formylation : Introducing the formyl group via Vilsmeier-Haack or Duff reactions.

- Thiazole Ring Formation : Cyclization using thiourea or Lawesson’s reagent under controlled pH and temperature.

- Esterification : Ethyl ester introduction via nucleophilic acyl substitution.

Optimization : Monitor reaction progress using TLC and adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield .

Table 1 : Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0–5°C, 4h | 65–75 | ≥95% |

| Thiazole Cyclization | Thiourea, EtOH, reflux, 8h | 70–80 | ≥90% |

| Esterification | Ethyl chloroformate, K₂CO₃, RT, 12h | 85–90 | ≥98% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., formyl proton at δ 9.8–10.2 ppm; isobutoxy methyl groups at δ 1.0–1.2 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOEt group at m/z 120–130) .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., isobutoxy vs. tert-butoxy) by analyzing bond angles and dihedral angles .

Data Contradiction Resolution : Cross-validate NMR with IR (C=O stretch at ~1700 cm⁻¹) and elemental analysis. If crystallography data conflicts with NMR, prioritize crystallography for stereochemical assignments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Substituent Modification : Replace the isobutoxy group with cyclopropoxymethyl to enhance lipophilicity and blood-brain barrier penetration .

- Formyl Group Derivatization : Convert to hydrazones or Schiff bases to improve electrophilicity for kinase inhibition .

Table 2 : SAR Trends for Analogues

| Modification | Bioactivity Change (vs. Parent) | Target Affinity (IC₅₀) |

|---|---|---|

| Isobutoxy → Cyclopentyloxy | 2× ↑ Anticancer (HeLa cells) | 12 nM → 6 nM |

| Formyl → Hydrazone | 5× ↑ Anti-inflammatory (COX-2) | 50 nM → 10 nM |

Q. What computational strategies are effective in predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of protein kinases (e.g., EGFR or MAPK) to identify key interactions (e.g., hydrogen bonding with formyl oxygen) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to validate docking poses .

Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD ≤ 10 nM indicates high affinity) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography)?

- Methodological Answer :

- Case Study : If NMR suggests equatorial isobutoxy orientation but crystallography shows axial, re-examine sample purity (HPLC >99%) and solvent effects (e.g., DMSO-induced shifting).

- Advanced Techniques : Use dynamic NMR (variable temperature) to detect conformational exchange or NOESY for spatial proximity analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。